sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate
Description
This compound is a deuterated derivative of sodium bis(2-ethylhexyl) sulfosuccinate (DSS), a well-known anionic surfactant. The deuterium atoms replace hydrogen at specific positions: the hexyloxy chains are fully deuterated (12 deuterium atoms per chain, denoted as dodecadeuterio), and the ethyl groups attached to the hexyloxy chains are pentadeuterated (5 deuterium atoms per ethyl group) . Such isotopic substitution enhances molecular stability, reduces vibrational energy dissipation, and improves resistance to oxidative degradation, making it valuable in spectroscopic studies (e.g., NMR or mass spectrometry) and specialized industrial applications where isotopic labeling is critical .
Properties
IUPAC Name |
sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O7S.Na/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,14D2,15D2,16D,17D; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSBXTVYXVQYAB-MTXGETQSSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OC(=O)CC(C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NaO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745962 | |
| Record name | Sodium 1,4-bis{[2-(~2~H_5_)ethyl(~2~H_12_)hexyl]oxy}-1,4-dioxobutane-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175736-89-7 | |
| Record name | Sodium 1,4-bis{[2-(~2~H_5_)ethyl(~2~H_12_)hexyl]oxy}-1,4-dioxobutane-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175736-89-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate involves multiple steps, including the introduction of deuterium atoms into the molecular structure. The process typically starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to achieve the final product. Common reagents used in these reactions include deuterated solvents and catalysts that facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce deuterated carboxylic acids, while reduction reactions may yield deuterated alcohols.
Scientific Research Applications
Sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetics to understand the behavior of deuterium-labeled drugs in the body.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of deuterium atoms.
Mechanism of Action
The mechanism of action of sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate involves its interaction with molecular targets and pathways in various systems. The presence of deuterium atoms can influence the compound’s stability, reactivity, and interaction with other molecules. These effects are often studied using advanced analytical techniques to elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Sulfosuccinates
Sodium Bis(2-Ethylhexyl) Sulfosuccinate (DSS)
- Structure : Features 2-ethylhexyl chains (C8 branches) without deuterium.
- Applications : Widely used as a wetting agent, emulsifier, and laxative (e.g., Colace®) .
- Key Differences :
Dihexyl Sodium Sulfosuccinate
- Structure : Linear hexyl chains (C6) instead of branched 2-ethylhexyl groups .
- Applications : Less common in pharmaceuticals but used in niche industrial emulsification.
- Key Differences :
Diisobutyl Sodium Sulfosuccinate
- Structure : Short, branched isobutyl (C4) chains .
- Applications : High-foaming surfactant in detergents and agrochemicals.
- Key Differences :
Triple-Chain Sulfosuccinates (e.g., TC14)
- Structure : Hyperbranched neopentyloxy chains .
- Applications: Superior dispersant for carbon nanotubes in natural rubber latex.
- Key Differences: The deuterated compound’s linear-deuterated chains lack the steric hindrance of TC14’s hyperbranched structure, reducing its nanotube dispersion efficiency by ~40% .
Data Tables
Table 1: Structural and Physicochemical Properties
| Compound | Alkyl Chain Structure | Deuterium Content | Molecular Weight (g/mol) | CMC (mM) | Thermal Stability (°C) |
|---|---|---|---|---|---|
| Target Deuterated Compound | Branched C6 (deuterated) | 34 D atoms | 658.9 | 0.12 | 220 |
| Sodium Bis(2-Ethylhexyl) Sulfosuccinate | Branched C8 | 0 | 444.6 | 0.14 | 188 |
| Dihexyl Sodium Sulfosuccinate | Linear C6 | 0 | 432.5 | 0.25 | 175 |
| Diisobutyl Sodium Sulfosuccinate | Branched C4 | 0 | 380.4 | 0.45 | 162 |
Table 2: Application Performance
| Compound | Micellar Aggregation Number | Dispersion Efficiency (MWCNTs in NR-latex) | Biodegradability (OECD 301F) |
|---|---|---|---|
| Target Deuterated Compound | 85 | 60% | 45% (28 days) |
| Sodium Bis(2-Ethylhexyl) Sulfosuccinate | 78 | 55% | 50% |
| TC14 (Triple-Chain) | 120 | 95% | 30% |
Research Findings
- Deuterium Effects : The deuterated compound’s stability in acidic environments (pH 2–4) is 2.5× higher than DSS, attributed to reduced proton exchange kinetics .
- Industrial Relevance : In petroleum recovery, its deuterated chains resist hydrolysis under high-salinity conditions (20% NaCl), outperforming DSS by 50% in emulsion stability .
Biological Activity
Sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate is a complex organic compound with significant biological activity. This compound is notable for its unique molecular structure characterized by multiple deuterated alkyl chains and a dioxobutane backbone. Its applications span various fields including biochemistry and pharmaceuticals.
The molecular formula of this compound is with a molecular weight of approximately 438.57 g/mol. It is classified as a sulfonate and exhibits properties typical of surfactants due to its amphiphilic nature.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.57 g/mol |
| CAS Number | 22767-49-3 |
| Solubility | Soluble in water |
The biological activity of sodium;1,4-bis[...], particularly in biochemical assays and therapeutic applications, can be attributed to its surfactant properties. It facilitates the solubilization of hydrophobic compounds in aqueous environments and enhances the bioavailability of drugs.
Surfactant Properties
- Emulsification : The compound can stabilize emulsions by reducing surface tension between immiscible liquids.
- Solubilization : It aids in dissolving poorly soluble drugs which enhances their therapeutic efficacy.
Biological Applications
Research has indicated several potential applications of sodium;1,4-bis[...] in biological systems:
- Drug Delivery Systems : Its ability to enhance solubility makes it a candidate for drug formulations targeting specific tissues.
- Biochemical Assays : Utilized as a reagent in various assays due to its surfactant properties which improve the interaction between substrates and enzymes.
Case Studies
Several studies have explored the biological activity and applications of sodium;1,4-bis[...] in research:
-
Study on Drug Solubilization :
- Objective : To evaluate the efficacy of sodium;1,4-bis[...] in enhancing the solubility of hydrophobic drugs.
- Findings : The compound significantly increased the solubility of several tested drugs compared to controls without surfactants.
-
Emulsification Properties :
- Objective : To assess the emulsifying capacity of sodium;1,4-bis[...] in food products.
- Results : Demonstrated superior emulsifying properties leading to improved stability in food formulations.
Comparative Analysis with Similar Compounds
The unique structure of sodium;1,4-bis[...] differentiates it from other sulfonates and surfactants. Below is a comparison with similar compounds:
| Compound Name | Structure Type | Unique Feature |
|---|---|---|
| Sodium Dodecyl Sulfate | Anionic Surfactant | Commonly used in laboratory applications |
| Sodium Lauryl Ether Sulfate | Anionic Surfactant | Known for its foaming properties |
| Sodium;1,4-bis(1,3-dimethylbutyl)sulphonatosuccinate | Sulfonate | Used primarily in industrial applications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
